

An In-depth Technical Guide to the Physical and Chemical Properties of Thioacetone

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Compound of Interest

Compound Name: Thioacetone

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Disclaimer: **Thioacetone** is an extremely hazardous substance due to its overwhelmingly foul and pervasive odor, which can cause physiological distress.^{[1][2][3][4][5]} It is also highly unstable.^{[1][3][6][7]} All handling of **thioacetone** and its precursors should be conducted by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment and containment measures.^{[2][8][9][10]}

Introduction

Thioacetone ((CH₃)₂CS) is the simplest thioketone and the sulfur analog of acetone.^{[3][6]} This seemingly minor substitution of a sulfur atom for an oxygen atom results in dramatically different physical and chemical properties, transforming a stable, common solvent into a highly reactive and notoriously malodorous compound.^{[1][6]} First synthesized in 1889 by Baumann and Fromm, its unforgettable odor caused widespread nausea and fainting in the city of Freiburg.^{[2][6][11]} This technical guide provides a comprehensive overview of the physical and chemical properties of **thioacetone**, its synthesis, and handling considerations, with a focus on data relevant to research and development.

Physical Properties

Thioacetone is an orange to brown liquid that is only stable at low temperatures.^{[3][6]} Its most notable physical property is its extremely potent and unpleasant odor, detectable at very low concentrations.^{[1][3][5]} Unlike its acetone counterpart, it is essentially insoluble in water.^{[1][7]}

Table 1: Physical Properties of **Thioacetone**

Property	Value	Source
Molecular Formula	C ₃ H ₆ S	[3][6][7]
Molecular Weight	74.15 g/mol	[6][7]
Appearance	Orange to brown liquid	[3][6]
Melting Point	-55 °C	[3][6]
Boiling Point	70 °C	[3][6]
Solubility in Water	Essentially insoluble	[1][7]

Due to its instability, many of the physical properties of monomeric **thioacetone** are difficult to measure and are often reported from studies where it is generated in situ and trapped at low temperatures.[11]

Chemical Properties

The chemical behavior of **thioacetone** is dominated by the reactivity of the thiocarbonyl (C=S) group and the compound's inherent instability.[7]

Key Chemical Properties:

- **Instability:** **Thioacetone** is unstable above -20 °C.[1][3][6] At ambient temperatures, it readily undergoes polymerization and trimerization.[1][3] This instability is attributed to the weaker C=S double bond compared to the C=O double bond in acetone.[7]
- **Polymerization:** In its pure form or in solution, **thioacetone** spontaneously polymerizes to form a white solid.[6][11] The polymer consists of repeating $-\text{C}(\text{CH}_3)_2-\text{S}-$ units with a variable molecular weight.[3][6] Polymerization is promoted by free radicals and light.[3]
- **Trimerization:** **Thioacetone** also forms a cyclic trimer, 2,2,4,4,6,6-hexamethyl-1,3,5-trithiane, commonly known as **trithioacetone**. [1][3][5] This trimer is a white, crystalline solid and is significantly more stable than the monomer, although it also possesses a disagreeable odor. [3][5]

Table 2: Properties of Trithioacetone (Cyclic Trimer)

Property	Value	Source
Molecular Formula	C ₉ H ₁₈ S ₃	[5]
Molecular Weight	222.42 g/mol	[5][12]
Appearance	White or colorless solid	[3][6]
Melting Point	24 °C	[3][6]
Boiling Point	107 °C at 10 mmHg	[5][12]
Density	1.0660 to 1.0700 g/mL	[5]
Solubility in Water	Insoluble	[12]

Spectroscopic Data

Spectroscopic analysis of **thioacetone** is challenging due to its instability. Data is often obtained on its more stable polymer or by generating the monomer transiently.

Table 3: Spectroscopic Data for Poly(**thioacetone**)

Spectroscopy	Peak(s)	Assignment	Source
¹ H NMR	δ ≈ 1.9 ppm	Single peak for the six equivalent protons of the methyl groups	[3][6]
Infrared (IR)	2950, 2900, 1440, 1375, 1360, 1150 cm ⁻¹	Geminal methyl groups	[3][6]
Infrared (IR)	1085, 643 cm ⁻¹	C-S bond	[3][6][11]

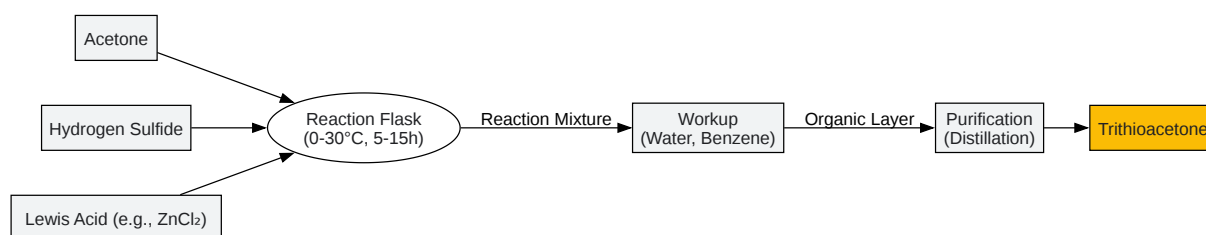
Experimental Protocols

Synthesis of Trithioacetone

The most common precursor to **thioacetone** is its cyclic trimer, **trithioacetone**.

Methodology:

- **Reaction Setup:** A reaction flask is charged with acetone and cooled in an ice bath. A Lewis acid catalyst, such as zinc chloride, is added.^{[2][4][11][13]}
- **Introduction of Hydrogen Sulfide:** Hydrogen sulfide gas is bubbled through the acetone solution with vigorous stirring.^{[2][4]} The reaction is typically carried out at a temperature between 0 °C and 30 °C.^{[11][13]} The reaction time can range from 5 to 15 hours.^{[11][13]}
- **Workup:** After the reaction is complete, water is added to dissolve the zinc chloride.^[13] The product is then extracted with an organic solvent, such as benzene.^[13]
- **Purification:** The organic layer is separated, dried, and the solvent is removed by distillation to yield **trithioacetone**.^[13]



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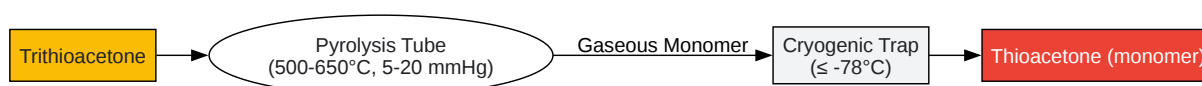
Caption: Synthesis workflow for **trithioacetone**.

Synthesis of Thioacetone

Monomeric **thioacetone** is typically prepared by the thermal cracking of **trithioacetone**.

Methodology:

- **Pyrolysis Setup:** Trithioacetone is placed in a pyrolysis tube under reduced pressure (5-20 mm Hg).[11]
- **Thermal Cracking:** The tube is heated to a high temperature, typically between 500 °C and 650 °C.[11] This causes the trimer to fragment into monomeric **thioacetone**.
- **Trapping:** The highly reactive **thioacetone** monomer is immediately passed through a cold trap, cooled with a cryogenic substance like dry ice or liquid nitrogen (-78 °C or lower), to collect the product and prevent immediate polymerization.[11]



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Caption: Experimental workflow for **thioacetone** synthesis.

Chemical Structures and Reactions

Caption: Chemical structures and reaction pathways.

Safety and Handling

Due to its extreme odor and reactivity, strict safety protocols are mandatory when working with **thioacetone**.

- **Ventilation:** All work must be conducted in a high-performance fume hood.
- **Personal Protective Equipment (PPE):** Chemical-resistant gloves, safety goggles, and a lab coat are essential.[8][9][10] For handling larger quantities, respiratory protection may be necessary.
- **Containment:** Use sealed reaction systems and consider secondary containment.
- **Decontamination:** Spills and residual **thioacetone** can be neutralized with a strong oxidizing agent like bleach. All glassware and equipment should be thoroughly decontaminated.

- Waste Disposal: Dispose of all **thioacetone**-contaminated waste as hazardous chemical waste in sealed containers.

Conclusion

Thioacetone is a molecule of significant academic interest due to its unique and extreme properties. While its instability and hazardous odor limit its practical applications, understanding its chemistry provides valuable insights into the behavior of thiocarbonyl compounds. The information and protocols provided in this guide are intended to support researchers in the safe and effective study of this remarkable substance.

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